4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile 4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18270014
InChI: InChI=1S/C10H9N5/c11-6-9-5-8(1-3-13-9)7-15-4-2-10(12)14-15/h1-5H,7H2,(H2,12,14)
SMILES:
Molecular Formula: C10H9N5
Molecular Weight: 199.21 g/mol

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile

CAS No.:

Cat. No.: VC18270014

Molecular Formula: C10H9N5

Molecular Weight: 199.21 g/mol

* For research use only. Not for human or veterinary use.

4-((3-Amino-1h-pyrazol-1-yl)methyl)picolinonitrile -

Specification

Molecular Formula C10H9N5
Molecular Weight 199.21 g/mol
IUPAC Name 4-[(3-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile
Standard InChI InChI=1S/C10H9N5/c11-6-9-5-8(1-3-13-9)7-15-4-2-10(12)14-15/h1-5H,7H2,(H2,12,14)
Standard InChI Key NBJIDQKRNAXIRA-UHFFFAOYSA-N
Canonical SMILES C1=CN=C(C=C1CN2C=CC(=N2)N)C#N

Introduction

Molecular and Structural Characteristics

Core Architecture and Substituent Effects

The compound consists of a pyridine ring (picolinonitrile moiety) with a nitrile (-CN) group at the 2-position and a methylene-linked 3-amino-pyrazole ring at the 4-position. The pyridine ring provides aromatic stability, while the nitrile group introduces electron-withdrawing effects that enhance reactivity in nucleophilic substitutions. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes hydrogen-bonding capabilities via its amino (-NH₂) group, enabling interactions with biological targets .

Key Structural Data

PropertyValue
Molecular FormulaC₁₀H₉N₅
Molecular Weight199.21 g/mol
IUPAC Name4-[(3-aminopyrazol-1-yl)methyl]pyridine-2-carbonitrile
Canonical SMILESC1=CN=C(C=C1CN2C=CC(=N2)N)C#N
Hydrogen Bond Donors2 (NH₂ and pyrazole NH)
Hydrogen Bond Acceptors4 (pyridine N, nitrile N, pyrazole N)

The methylene bridge (-CH₂-) between the pyridine and pyrazole rings introduces conformational flexibility, allowing the compound to adopt orientations suitable for binding to enzymatic pockets.

Synthetic Methodologies

Pyrazole-Picolinonitrile Hybridization

The synthesis of 4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrile typically involves multistep reactions:

  • Formation of the Pyridine Core: 2-Cyanopyridine derivatives are functionalized at the 4-position via alkylation or nucleophilic substitution.

  • Pyrazole Ring Construction: Cyclocondensation of hydrazine derivatives with β-ketonitriles or enaminonitriles yields 3-amino-pyrazole intermediates .

  • Coupling via Methylene Bridge: A Mannich reaction or nucleophilic substitution links the pyridine and pyrazole moieties using formaldehyde or chloromethylating agents .

Example Pathway (Adapted from MDPI Synthesis )

  • Enaminone Preparation: Reacting 2-cyano-4-methylpyridine with hydroxylamine hydrochloride forms an aldoxime intermediate.

  • Cyclization: Treatment with hydrazine in acidic medium generates the 3-amino-pyrazole ring.

  • Methylene Bridging: Reacting the pyrazole with 4-chloromethylpicolinonitrile under basic conditions yields the target compound.

Critical Reaction Parameters:

  • Temperature: 80–100°C for cyclization steps.

  • Solvents: Ethanol or acetic acid for proton transfer facilitation.

  • Catalysts: Lewis acids (e.g., ZnCl₂) accelerate coupling reactions .

Comparative Analysis with Structural Analogs

Pyrazole-Containing Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key FeaturesApplications
4-((3-Amino-1H-pyrazol-1-yl)methyl)picolinonitrileC₁₀H₉N₅199.21Pyrazole-pyridine hybrid, nitrileKinase inhibition, drug discovery
3-Amino-5-(3-hydroxypropynyl)picolinonitrileC₉H₈N₄O188.19Hydrophilic propargyl groupAnticancer agent synthesis
Methyl 4-amino-3,6-dichloropicolinateC₇H₆Cl₂N₂O₂221.04Chlorinated esterHerbicide development

Key Differences:

  • Electron-Withdrawing Groups: The nitrile in the target compound enhances electrophilicity compared to ester or chlorine substituents.

  • Solubility: The amino-pyrazole moiety improves aqueous solubility relative to purely aromatic analogs .

Research Gaps and Future Directions

  • Synthetic Optimization: Scalable methods for methylene bridge formation remain underexplored. Continuous-flow reactors could improve yield and purity .

  • Biological Profiling: In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) and kinase panels is needed to validate theoretical activity.

  • Computational Studies: Molecular docking and QSAR models could predict target affinity and guide structural modifications .

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